
2-(Pyridin-3-yl)quinazoline-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピリジン-3-イル)キナゾリン-4-チオールは、キナゾリン骨格にピリジン環とチオール基が置換したヘテロ環化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な生物活性と応用により、大きな関心を集めています。
準備方法
合成経路と反応条件
2-(ピリジン-3-イル)キナゾリン-4-チオールの合成は、通常、置換アントラニル酸エステルまたは2-アミノチオフェン-3-カルボン酸エステルと1,1-ジメチル-3-(ピリジン-2-イル)ウレアの環化反応によって行われます。 このプロセスには、N-アリール-N'-ピリジルウレアの形成と、それに続く対応する縮合ヘテロ環への環化が含まれます 。 この反応は、金属触媒を使用する必要がなく、中程度から良好な収率(最大89%)で進行します 。この方法は、グラム単位で簡単にスケールアップすることができ、工業生産に適しています。
化学反応の分析
反応の種類
2-(ピリジン-3-イル)キナゾリン-4-チオールは、以下を含むさまざまな化学反応を起こします。
酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を形成します。
還元: この化合物は、還元されて対応するアミンまたはその他の還元された誘導体を形成します。
置換: ピリジン環とキナゾリン環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲン、ハロアルカン、求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、ジスルフィド、スルホン酸、アミン、およびキナゾリン環とピリジン環のさまざまな置換誘導体があります。
科学的研究の応用
2-(ピリジン-3-イル)キナゾリン-4-チオールは、科学研究において幅広い用途があります。
化学: これは、より複雑なヘテロ環化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌活性、抗がん活性、抗炎症活性など、潜在的な生物活性を研究されています.
医学: さまざまな生物学的標的に作用できることから、潜在的な治療薬として研究されています。
産業: この化合物は、導電性や蛍光性などの特定の特性を持つ新しい材料の開発に使用されています。
作用機序
2-(ピリジン-3-イル)キナゾリン-4-チオールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素を阻害し、受容体の活性を調節し、細胞シグナル伝達経路を阻害することができます。 たとえば、疾患の進行に関与するキナーゼやその他の酵素を阻害する可能性があります 。正確な分子標的と経路は、特定の生物学的コンテキストと用途によって異なります。
類似化合物との比較
類似化合物
3-(ピリジン-2-イル)キナゾリン-2,4(1H,3H)-ジオン: これらの化合物は、類似のキナゾリン骨格を共有していますが、置換基の位置と性質が異なります.
2-チオ含有ピリミジン: これらの化合物は、類似のチオール基を持っていますが、ヘテロ環の核構造が異なります.
独自性
2-(ピリジン-3-イル)キナゾリン-4-チオールは、キナゾリン骨格、ピリジン環、チオール基の特定の組み合わせにより、ユニークです。このユニークな構造は、さまざまな用途で貴重な化合物となる、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C13H9N3S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC名 |
2-pyridin-3-yl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C13H9N3S/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |
InChIキー |
OGMJCPDMJHIVCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


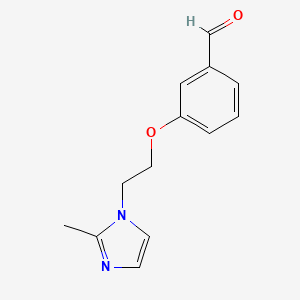

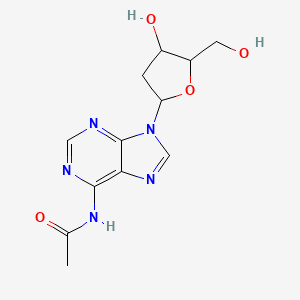

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)
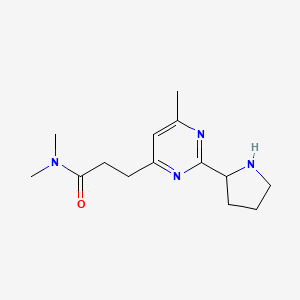
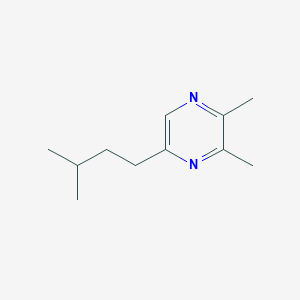

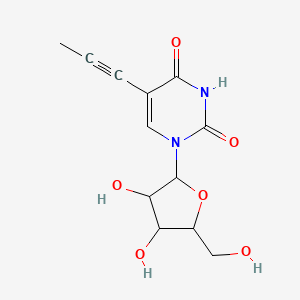
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
